molecular formula C12H14BrClN2O B1434869 (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 312537-17-0

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1434869
CAS RN: 312537-17-0
M. Wt: 317.61 g/mol
InChI Key: FVYMIAOQEKHIRC-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone, also known as 3BCPM, is a highly reactive compound that has been studied for its potential use in various scientific applications. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields.

Scientific Research Applications

Antifungal Activity

One notable application of derivatives similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone is in the development of antifungal agents. A study by Lv et al. (2013) synthesized a series of novel derivatives and found that certain phenyl and methoxyphenyl substitutions led to promising antifungal activity, indicating the potential of such compounds in treating fungal infections (Lv et al., 2013).

Acetylcholinesterase Inhibition

Compounds structurally related to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone have been explored for their potential as acetylcholinesterase inhibitors, which could be relevant in treating neurodegenerative diseases like Alzheimer's. Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazines, with one compound showing significant inhibition, highlighting the potential of these derivatives in neurodegenerative disease research (Saeedi et al., 2019).

Synthesis of Enantiomerically Pure Compounds

Zhang et al. (2014) developed a facile method for synthesizing enantiomerically pure compounds starting from a derivative similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. This method is characterized by its inexpensiveness and scalability, offering a route to produce enantiomerically pure substances for various applications, including pharmaceuticals and research (Zhang et al., 2014).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) embarked on synthesizing novel biologically potent heterocyclic compounds that incorporated oxazole, pyrazoline, and pyridine with structures bearing resemblance to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These compounds showed promising anticancer and antimicrobial activities, indicating their potential in medical treatments and pharmaceutical research (Katariya et al., 2021).

properties

IUPAC Name

(3-bromo-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMIAOQEKHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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